Cas no 17142-83-5 (Benzothiazole,6-chloro-2-ethyl-)
17142-83-5 structure
Product Name:Benzothiazole,6-chloro-2-ethyl-
CAS-nummer:17142-83-5
MF:C9H8ClNS
MW:197.684519767761
CID:122128
PubChem ID:19065138
Update Time:2025-04-18
Benzothiazole,6-chloro-2-ethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzothiazole,6-chloro-2-ethyl-
- 6-chloro-2-ethyl-1,3-benzothiazole
- Benzothiazole, 6-chloro-2-ethyl- (8CI,9CI)
- 2-Aethyl-6-chlor-3H-chinazolin-4-on
- 2-Aethyl-6-chlor-4-chinazolon
- 2-Ethyl-6-chlor-benzothiazol
- 2-ethyl-6-chloro-3H-quinazolin-4-one
- 2-ethyl-6-chlorobenzothiazole
- 4(1H)-Quinazolinone, 6-chloro-2-ethyl-
- 6-Chlor-2-ethyl-benzthiazol
- 6-chloro-2-ethyl-3H-quinazolin-4-one
- 6-chloro-2-ethyl-benzothiazole
- CTK0C0898
- FT-0723137
- ETHYL1,6-DIMETHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- DTXSID301308026
- 17142-83-5
- SCHEMBL5358557
- 6-Chloro-2-ethylbenzothiazole
- AKOS006309857
- Benzothiazole, 6-chloro-2-ethyl-
-
- Inchi: 1S/C9H8ClNS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3
- InChI-sleutel: JVCOJGPZLXNDBU-UHFFFAOYSA-N
- LACHT: ClC1C=CC2=C(C=1)SC(CC)=N2
Berekende eigenschappen
- Exacte massa: 197.00674
- Monoisotopische massa: 197.0065981g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 165
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 41.1Ų
Experimentele eigenschappen
- PSA: 12.89
Benzothiazole,6-chloro-2-ethyl- Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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